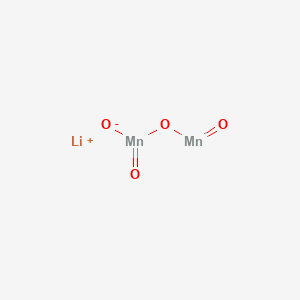

lithium;oxido-oxo-(oxomanganiooxy)manganese

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The preparation of lithium;oxido-oxo-(oxomanganiooxy)manganese typically involves the following steps:

Solid-State Reaction: This method involves mixing lithium carbonate (Li₂CO₃) and manganese dioxide (MnO₂) in stoichiometric amounts.

Hydrothermal Synthesis: This method involves the reaction of lithium hydroxide (LiOH) and manganese acetate (Mn(CH₃COO)₂) in an aqueous solution under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, the solid-state reaction method is commonly used due to its simplicity and scalability. The raw materials are mixed in large reactors and heated in rotary kilns to achieve the desired product. The hydrothermal method is also used but is more suitable for producing high-purity materials for specialized applications .

Types of Reactions:

Oxidation-Reduction Reactions: this compound undergoes redox reactions during the charge and discharge cycles of lithium-ion batteries.

Intercalation/De-intercalation Reactions: Lithium ions intercalate into and de-intercalate from the manganese oxide lattice during battery operation.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen (O₂) and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

Reducing Agents: Lithium metal (Li) and lithium salts (e.g., LiPF₆) are used as reducing agents in battery electrolytes.

Major Products Formed:

Lithium Manganese Oxide (LiMn₂O₄): Formed during the intercalation of lithium ions.

Manganese Dioxide (MnO₂): Formed during the de-intercalation of lithium ions.

科学的研究の応用

Lithium;oxido-oxo-(oxomanganiooxy)manganese has a wide range of applications in scientific research:

作用機序

The mechanism of action of lithium;oxido-oxo-(oxomanganiooxy)manganese in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions into the manganese oxide lattice. During charging, lithium ions are extracted from the lattice, causing the manganese ions to be oxidized from Mn³⁺ to Mn⁴⁺. During discharging, lithium ions are reinserted into the lattice, reducing the manganese ions back to Mn³⁺ .

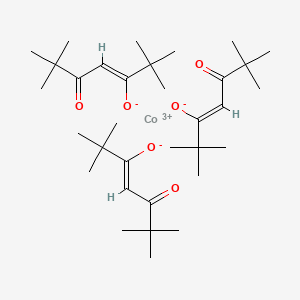

類似化合物との比較

Lithium Cobalt Oxide (LiCoO₂): Another commonly used cathode material in lithium-ion batteries.

Lithium Iron Phosphate (LiFePO₄): Known for its excellent thermal stability and safety but has a lower energy density compared to lithium;oxido-oxo-(oxomanganiooxy)manganese.

Lithium Nickel Manganese Cobalt Oxide (LiNiMnCoO₂): Offers a balance between energy density, cost, and safety but is more complex to synthesize.

Uniqueness: this compound stands out due to its cost-effectiveness, non-toxicity, and high thermal stability. Its three-dimensional spinel structure allows for high rate capability and better performance in high-power applications .

特性

IUPAC Name |

lithium;oxido-oxo-(oxomanganiooxy)manganese |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.2Mn.4O/q+1;;;;;;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXXBCXTUVRROQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-][Mn](=O)O[Mn]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[O-][Mn](=O)O[Mn]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiMn2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol](/img/structure/B7801957.png)

![[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B7801990.png)

![potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate](/img/structure/B7801991.png)

![calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B7802002.png)